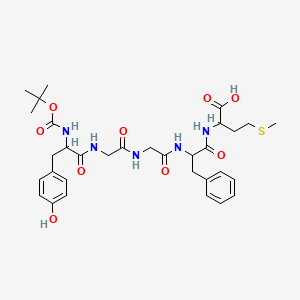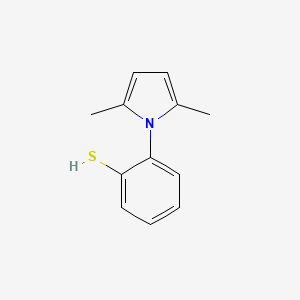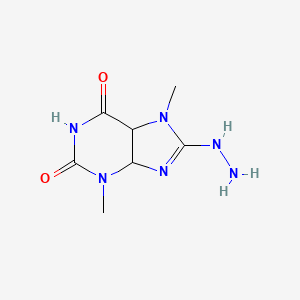![molecular formula C8H15N3O4 B12111470 2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)
2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with glycine and alanine.
Peptide Bond Formation: The amino group of glycine reacts with the carboxyl group of alanine to form a peptide bond, resulting in the intermediate compound.
Acetylation: The intermediate undergoes acetylation to introduce the acetyl group, forming the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further applications in research and industry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid is used as a building block for synthesizing more complex molecules. It is also employed in studying peptide bond formation and stability.
Biology
Biologically, this compound is used to investigate protein structure and function. It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in metabolic pathways and its potential as a drug precursor.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and as an additive in various formulations.
Mecanismo De Acción
The mechanism by which 2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing metabolic pathways and cellular processes. The acetyl and amino groups play a crucial role in these interactions, facilitating binding and activity modulation.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A dipeptide similar in structure but lacks the acetyl group.
Alanine-glycine: Another dipeptide with a different sequence of amino acids.
N-Acetylglycine: Similar but with a single acetylated glycine.
Uniqueness
2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid is unique due to its specific sequence and the presence of both acetyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[[2-(2-aminopropanoylamino)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVBBGVOILKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)

![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)



![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
